molecular formula C7H9N3O B12362008 7-[2-Hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethylpurine-2,6-dione,pyridine-3-carboxylic acid

7-[2-Hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethylpurine-2,6-dione,pyridine-3-carboxylic acid

Cat. No.: B12362008
M. Wt: 151.17 g/mol
InChI Key: NCPOSEAXTVPALG-UHFFFAOYSA-N
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Description

Xanthinol niacinate is a compound derived from niacin (nicotinic acid) and xanthinol. It is primarily known for its vasodilatory properties, which means it helps widen blood vessels, improving blood flow. This compound is often used in dietary supplements to enhance brain metabolism and energy levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Xanthinol niacinate is synthesized by combining xanthinol with niacin. The process involves the reaction of xanthinol, a derivative of theophylline, with nicotinic acid. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of xanthinol niacinate involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through crystallization or other separation techniques to obtain high-purity xanthinol niacinate .

Chemical Reactions Analysis

Types of Reactions: Xanthinol niacinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Xanthinol niacinate has a wide range of applications in scientific research:

Mechanism of Action

Xanthinol niacinate exerts its effects primarily through its vasodilatory action. The positively charged xanthinol ion facilitates the transport of nicotinic acid into cells, where it influences cellular metabolism. The compound increases glucose metabolism and ATP production, enhancing energy levels in cells. It also improves oxygen supply to tissues by increasing blood flow .

Comparison with Similar Compounds

Uniqueness of Xanthinol Niacinate: Xanthinol niacinate is unique due to its dual action as a vasodilator and a metabolic enhancer. Unlike niacin, which primarily affects lipid metabolism, xanthinol niacinate also significantly enhances glucose metabolism and energy production in the brain, making it particularly useful for cognitive enhancement and vascular health .

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

5-methyl-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C7H9N3O/c1-5-2-3-10-6(5)7(11)8-4-9-10/h2-3,9H,4H2,1H3,(H,8,11)

InChI Key

NCPOSEAXTVPALG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)NCNN2C=C1

Origin of Product

United States

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